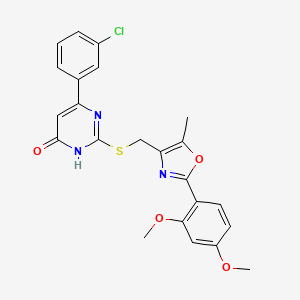

6-(3-Chlorophenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O4S/c1-13-19(25-22(31-13)17-8-7-16(29-2)10-20(17)30-3)12-32-23-26-18(11-21(28)27-23)14-5-4-6-15(24)9-14/h4-11H,12H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIORNDRBKHZAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 6-(3-Chlorophenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and immunosuppressive research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Pyrimidin-4-ol core : This is the primary scaffold that contributes to the biological activity.

- 3-Chlorophenyl group : Known for enhancing cytotoxicity.

- Dimethoxyphenyl and methyloxazole substituents : These groups may influence pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, compounds with chlorophenyl substitutions have shown enhanced cytotoxicity due to their ability to interfere with cellular proliferation mechanisms.

Table 1: Cytotoxicity Assessment Against Cancer Cell Lines

2. Immunosuppressive Activity

The compound has also been evaluated for its immunosuppressive properties. In vitro assays such as the Mixed Lymphocyte Reaction (MLR) have demonstrated that certain analogues exhibit significant immunosuppressive effects, with IC50 values indicating effective suppression of lymphocyte proliferation.

Table 2: Immunosuppressive Activity Evaluation

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| 9k | 1.6 | Inhibition of T-cell activation | |

| 9g | 9.8 | Modulation of cytokine production |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells via activation of intrinsic pathways, potentially involving Bcl-2 family proteins.

- Cytokine Modulation : In immunosuppressive contexts, it modulates cytokine levels, thereby influencing immune responses.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to our target molecule:

- Cytotoxic Evaluation in MCF-7 and HeLa Cells :

- Immunomodulatory Effects :

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorophenyl vs. Methoxyphenyl Groups

The 3-chlorophenyl group in the target compound contrasts with dimethoxyphenyl or trimethoxyphenyl substituents in analogs (). For example:

- Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone () has three methoxy groups, enhancing electron-donating effects and solubility compared to the chloro substituent.

- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids () demonstrate that methoxy groups improve metabolic stability but reduce electrophilic reactivity compared to chloro groups .

Key Insight : Chlorophenyl groups typically enhance lipophilicity and target binding in hydrophobic pockets, while methoxy groups improve solubility and modulate pharmacokinetics .

Core Heterocycle Comparison: Pyrimidin-4-ol vs. Dihydropyrimidinones

The pyrimidin-4-ol core differs from dihydropyrimidinones (e.g., ):

- 6-Chlorofurochromenylidenepyrimidinamines () exhibit reduced planarity due to the dihydro structure, limiting π-π stacking interactions compared to the fully aromatic pyrimidin-4-ol .

- Dihydropyrimidine-oxadiazole hybrids () show potent anticancer activity (e.g., IC50 = 56 nM against HL-60TB leukemia cells), suggesting that the pyrimidin-4-ol core in the target compound may retain similar bioactivity if properly optimized .

Thioether Linkage vs. Oxathiolane/Thiazole Systems

The thioether bridge in the target compound contrasts with oxathiolane () or thiazole () linkages:

- Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone () contains a disulfide bond, which may confer redox-sensitive behavior absent in the thioether-linked target compound .

- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles () demonstrate that thiazole rings enhance rigidity and hydrogen-bonding capacity compared to oxazole-thioether systems .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s oxazole-thioether linkage (similar to ) requires precise control during alkylation or nucleophilic substitution steps to avoid byproducts .

- Biological Potential: Pyrimidin-4-ol derivatives with chloroaryl groups (e.g., ) often exhibit kinase inhibition or antiproliferative effects, suggesting the target compound warrants testing in these assays .

- Limitations : Lack of experimental data (e.g., melting point, solubility) for the target compound hinders direct comparison with analogs. Future studies should prioritize physicochemical characterization and in vitro screening.

Q & A

Q. How to address low yields in the final cyclization step of oxazole-pyrimidine hybrids?

- Methodological Answer :

- Reagent Optimization : Replace conventional bases (e.g., NaH) with milder alternatives (DBU).

- Microwave-Assisted Synthesis : Enhance reaction efficiency via controlled heating.

- Protecting Groups : Use temporary protection (e.g., SEM groups) for sensitive hydroxyl/thiol moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.